JR14a

Inflammation Immunology GPCR Signaling

Select JR14a (2411440-41-8) for your C3aR research. It demonstrates superior potency over SB290157 (IC50 8 nM) and robust neuroprotection in stroke models. Achieving an oral bioavailability of Cmax 88 ng/mL, it is ideal for chronic dosing. Do not accept less characterized alternatives. Verify stock and request a quote today.

Molecular Formula C25H26Cl2N4O3S
Molecular Weight 533.468
Cat. No. B1192972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJR14a
SynonymsJR14a;  JR-14a;  JR 14a
Molecular FormulaC25H26Cl2N4O3S
Molecular Weight533.468
Structural Identifiers
SMILESN=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(C)C=C(C(C2=CC=C(Cl)C=C2)C3=CC=C(Cl)C=C3)S1)=O
InChIInChI=1S/C25H26Cl2N4O3S/c1-14-13-20(21(15-4-8-17(26)9-5-15)16-6-10-18(27)11-7-16)35-22(14)23(32)31-19(24(33)34)3-2-12-30-25(28)29/h4-11,13,19,21H,2-3,12H2,1H3,(H,31,32)(H,33,34)(H4,28,29,30)/t19-/m0/s1
InChIKeyOHRIKWUZKGNQKQ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JR14a: A Potent and Selective C3a Receptor Antagonist for Inflammation and Neuroprotection Research


JR14a, also known as (5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carbonyl)-L-arginine, is a potent thiophene-based small molecule antagonist of the human complement C3a receptor (C3aR) with anti-inflammatory and neuroprotective properties [1]. It is orally bioavailable and has demonstrated efficacy in various in vitro and in vivo models of inflammation and ischemic injury [2][3].

Why JR14a Cannot Be Simply Replaced by Other C3a Receptor Antagonists Like SB290157


Substituting JR14a with another C3a receptor antagonist, such as SB290157, is not scientifically justifiable due to significant differences in potency, in vivo efficacy, and pharmacokinetic profiles. JR14a exhibits superior potency and efficacy in multiple functional assays and has demonstrated robust neuroprotective effects in stroke models where SB290157 has shown limitations [1][2]. Furthermore, JR14a possesses distinct structural and pharmacodynamic properties that result in unique signaling bias and receptor internalization kinetics compared to other ligands, including the endogenous agonist C3a [3]. The quantitative evidence below details these critical differentiators.

JR14a Quantitative Evidence Guide: Direct Comparisons for Informed Procurement


Superior Potency in Inhibiting C3a-Induced Calcium Release in Human Macrophages

JR14a is approximately 100-fold more potent than the widely used C3aR antagonist SB290157 in inhibiting C3a-induced intracellular calcium release in human monocyte-derived macrophages [1].

Inflammation Immunology GPCR Signaling

High Potency in Blocking Mast Cell Degranulation

JR14a potently inhibits C3a-induced β-hexosaminidase release (a marker of degranulation) in human LAD2 mast cells with an IC50 of 8 nM [1].

Allergy Mast Cell Biology Inflammation

Significant In Vivo Anti-Inflammatory Efficacy in Acute Edema Model

In an acute rat paw model of inflammation and edema, a single oral dose of JR14a (10 mg/kg) administered 2 hours prior to agonist challenge reduced paw swelling by 65% compared to vehicle control [1].

In Vivo Pharmacology Inflammation Edema

Favorable Pharmacokinetic Profile with Metabolic Stability

JR14a demonstrates metabolic stability in rat plasma and rat liver microsomes, and exhibits favorable pharmacokinetic parameters following intravenous and oral administration in rats [1].

Pharmacokinetics Drug Metabolism ADME

Enhanced Neuroprotection in Stroke Models Compared to SB290157

JR14a confers more robust neuroprotection than the existing C3aR antagonist SB290157 in experimental models of stroke. In both photothrombotic (PT) and embolic stroke models in mice, JR14a significantly reduced brain infarction volume relative to SB290157 [1].

Neuroprotection Stroke Ischemia

Optimal Research Applications for JR14a: Where Its Unique Profile Provides Maximum Value


Investigating C3aR-Mediated Neuroinflammation in Stroke and CNS Injury

JR14a's superior potency and proven efficacy in reducing infarct volume in multiple stroke models, as demonstrated in direct comparison with SB290157, make it the preferred tool compound for researchers studying the role of C3aR in cerebral ischemia-reperfusion injury and other neuroinflammatory conditions [1][2].

Elucidating C3aR Signaling Pathways and Biased Agonism

Recent structural and functional studies reveal that JR14a engages C3aR in a unique manner, exhibiting higher potency and efficacy in Gi activation compared to the endogenous agonist C3a, while also inducing receptor internalization [3]. This profile makes JR14a invaluable for dissecting C3aR signaling bias and the mechanisms of functional antagonism.

In Vivo Pharmacology Studies Requiring Orally Bioavailable C3aR Antagonism

The established oral bioavailability and favorable pharmacokinetic profile of JR14a in rats (t1/2 = 191 min, AUC = 3795 ng·h/mL IV; Cmax = 88 ng/mL, AUC = 478 ng·h/mL PO) enable its use in chronic dosing studies of inflammation and immune-related diseases without the need for parenteral administration [1].

Validating C3aR as a Therapeutic Target in Mast Cell-Driven Disorders

With an IC50 of 8 nM for inhibiting C3a-induced degranulation in human mast cells, JR14a is a highly potent tool for exploring the role of C3aR in allergic responses, urticaria, and other mast cell-mediated pathologies where high target engagement is critical [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for JR14a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.